molecular formula C11H10Br6 B13764543 Bromopentakis(bromomethyl)benzene CAS No. 58828-53-8

Bromopentakis(bromomethyl)benzene

Cat. No.: B13764543
CAS No.: 58828-53-8
M. Wt: 621.6 g/mol
InChI Key: FJBNKINHDKQRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromopentakis(bromomethyl)benzene is a highly brominated aromatic compound with the molecular formula C11H10Br6 It is characterized by a benzene ring substituted with five bromomethyl groups and one bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromopentakis(bromomethyl)benzene typically involves the bromination of pentakis(methyl)benzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve complete bromination of the methyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bromopentakis(bromomethyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.

Scientific Research Applications

Bromopentakis(bromomethyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other brominated aromatic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of bromopentakis(bromomethyl)benzene involves its interaction with molecular targets through its bromomethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action depend on the specific application and target molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(bromomethyl)benzene: A compound with four bromomethyl groups on the benzene ring.

    Tris(bromomethyl)benzene: A compound with three bromomethyl groups on the benzene ring.

    Bis(bromomethyl)benzene: A compound with two bromomethyl groups on the benzene ring.

Uniqueness

Bromopentakis(bromomethyl)benzene is unique due to its high degree of bromination, which imparts distinct chemical and physical properties Its structure allows for multiple substitution reactions, making it a versatile compound in synthetic chemistry

Properties

CAS No.

58828-53-8

Molecular Formula

C11H10Br6

Molecular Weight

621.6 g/mol

IUPAC Name

1-bromo-2,3,4,5,6-pentakis(bromomethyl)benzene

InChI

InChI=1S/C11H10Br6/c12-1-6-7(2-13)9(4-15)11(17)10(5-16)8(6)3-14/h1-5H2

InChI Key

FJBNKINHDKQRFO-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1CBr)CBr)Br)CBr)CBr)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.